molecular formula C21H22N4O4S B11323050 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11323050
M. Wt: 426.5 g/mol
InChI Key: VJQMVDLPNBCPNY-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-thiophene sulfone, 4-methoxybenzaldehyde, 6-methyl-2-pyridinecarboxylic acid, and hydrazine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yield and purity. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Pyrazole derivatives are known to exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, making them valuable in drug discovery and development.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
  • 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
  • 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern and functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H22N4O4S/c1-14-4-3-5-20(22-14)23-21(26)18-12-19(15-6-8-17(29-2)9-7-15)25(24-18)16-10-11-30(27,28)13-16/h3-9,12,16H,10-11,13H2,1-2H3,(H,22,23,26)

InChI Key

VJQMVDLPNBCPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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